molecular formula C7H10ClFN2O B591565 (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride CAS No. 940298-93-1

(2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride

Cat. No.: B591565
CAS No.: 940298-93-1
M. Wt: 192.618
InChI Key: IRCLVUNYLCCMEX-UHFFFAOYSA-N
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Description

(2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride: is a chemical compound with the molecular formula C7H10ClFN2O and a molecular weight of 192.62 g/mol . It is a solid compound that is typically stored in a refrigerator to maintain its stability . This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride involves the reaction of 2-fluoro-4-methoxyaniline with hydrazine hydrate in the presence of hydrochloric acid . The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing production costs. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azobenzenes or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in substitution reactions where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield azobenzenes, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of heterocyclic compounds and as a reagent in various organic transformations .

Biology and Medicine: In biological and medical research, this compound is used to study enzyme mechanisms and as a precursor for the synthesis of potential pharmaceutical agents. It has been investigated for its potential use in drug development due to its ability to interact with biological targets.

Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

    4-Methoxyphenylhydrazine hydrochloride: This compound is similar in structure but lacks the fluorine atom.

    4-Fluorophenylhydrazine hydrochloride: This compound has a fluorine atom but lacks the methoxy group.

Uniqueness: The presence of both the fluorine and methoxy groups in (2-Fluoro-4-methoxyphenyl)hydrazine hydrochloride makes it unique. These functional groups can influence the compound’s reactivity and interactions with other molecules, providing distinct advantages in certain chemical and biological applications.

Properties

IUPAC Name

(2-fluoro-4-methoxyphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O.ClH/c1-11-5-2-3-7(10-9)6(8)4-5;/h2-4,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCLVUNYLCCMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657864
Record name (2-Fluoro-4-methoxyphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940298-93-1
Record name (2-Fluoro-4-methoxyphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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